Dimethyl [3-(4-methylphenyl)-2-oxopropyl]phosphonate
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Overview
Description
Dimethyl [3-(4-methylphenyl)-2-oxopropyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 3-(4-methylphenyl)-2-oxopropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl [3-(4-methylphenyl)-2-oxopropyl]phosphonate typically involves the reaction of dimethyl phosphite with a suitable precursor. One common method is the Michael addition of dimethyl phosphite to an α,β-unsaturated carbonyl compound, such as 4-methylacetophenone. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Dimethyl [3-(4-methylphenyl)-2-oxopropyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce alcohols .
Scientific Research Applications
Dimethyl [3-(4-methylphenyl)-2-oxopropyl]phosphonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biological systems.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of dimethyl [3-(4-methylphenyl)-2-oxopropyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic the phosphate group in biological systems, allowing the compound to act as an enzyme inhibitor or modulator of biochemical pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Dimethyl [3-carbamoyl-2-(4-methylphenyl)-2-aziridinyl]phosphonate: This compound has a similar structure but contains an aziridine ring instead of a carbonyl group.
Dimethyl (2-oxopropyl)phosphonate: Lacks the 4-methylphenyl group, making it less sterically hindered.
Uniqueness
Dimethyl [3-(4-methylphenyl)-2-oxopropyl]phosphonate is unique due to the presence of both a phosphonate group and a 4-methylphenyl moiety. This combination imparts specific chemical properties, such as increased steric hindrance and potential for selective interactions with biological targets .
Properties
CAS No. |
52344-41-9 |
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Molecular Formula |
C12H17O4P |
Molecular Weight |
256.23 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-3-(4-methylphenyl)propan-2-one |
InChI |
InChI=1S/C12H17O4P/c1-10-4-6-11(7-5-10)8-12(13)9-17(14,15-2)16-3/h4-7H,8-9H2,1-3H3 |
InChI Key |
QDNWDZSISIUOJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)CP(=O)(OC)OC |
Origin of Product |
United States |
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